3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered thiazolidine ring with a 4-oxo and 2-thioxo moiety. Its structure is further modified by a conjugated ethylidene group linked to a 3-(phenylmethyl)-2(3H)-benzoxazolylidene substituent. The benzoxazolylidene group introduces aromaticity and electron-withdrawing properties, which may enhance stability and influence biological activity. The compound’s extended π-conjugation system likely impacts its electronic absorption spectra and binding affinity to biological targets .
Properties
CAS No. |
63815-90-7 |
|---|---|
Molecular Formula |
C21H16N2O4S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[5-[2-(3-benzyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C21H16N2O4S2/c24-19(25)13-23-20(26)17(29-21(23)28)10-11-18-22(12-14-6-2-1-3-7-14)15-8-4-5-9-16(15)27-18/h1-11H,12-13H2,(H,24,25) |
InChI Key |
DQAIDCLYYZYFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Routes
Synthesis of Rhodanine-3-acetic Acid Core
A pivotal intermediate in the preparation of the target compound is Rhodanine-3-acetic acid (4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid) . According to patent WO2007074390A2, this intermediate can be prepared from glycine through a sequence of reactions avoiding hazardous carbon disulfide:
- Step 1: Reaction of methyl aminoacetate hydrochloride with chloroacetyl chloride to form methyl[(chloroacetyl)amino]acetate.
- Step 2: Reaction of this intermediate with potassium ethyl xanthate to yield methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate.
- Step 3: Cyclization under basic conditions to form methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.
- Step 4: Hydrolysis of the methyl ester to yield Rhodanine-3-acetic acid.
This method is advantageous for industrial scale-up due to the avoidance of carbon disulfide and the use of relatively mild conditions.
Cyclization and Final Functionalization
The final compound is obtained by careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure the formation of the ethylidene linkage and preservation of the thioxo and oxo functionalities on the thiazolidine ring.
Detailed Reaction Conditions and Solvents
| Step | Reaction Description | Reagents & Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Formation of methyl[(chloroacetyl)amino]acetate | Methyl aminoacetate hydrochloride + chloroacetyl chloride | Methanol, ethanol, or IPA | 0-5 °C initially, then room temp | TLC monitoring for completion |
| 2 | Reaction with potassium ethyl xanthate | Potassium ethyl xanthate added to above intermediate | Aqueous medium or mixed solvents | Room temp to reflux | Avoids carbon disulfide |
| 3 | Cyclization to methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate | Base-mediated cyclization | Alcohols or acetonitrile | Reflux | TLC to confirm cyclization |
| 4 | Hydrolysis to Rhodanine-3-acetic acid | Acidic hydrolysis with HCl or HBr | Water or aqueous acid | Reflux for 15 hours | Extraction with ethyl acetate |
| 5 | Condensation with benzoxazole derivative | Knoevenagel condensation | Acetic acid, DMF, ethanol, or water | 90-100 °C or reflux | Use of bases like sodium acetate or triethylamine |
Comprehensive Research Findings
Literature Synthesis Examples
Li et al. (2001) described a method starting from glycine and avoiding carbon disulfide, using ammonium hydroxide and sodium chloroacetate to form Rhodanine-3-acetic acid intermediates, which are essential for further derivatization.
Other studies have demonstrated the use of the Hantzsch method for synthesizing thiazolidine derivatives with aromatic substituents, including phenylmethyl groups, by reacting N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in various solvents.
The formation of highly functionalized thiazolidinone derivatives from 4-phenyl-3-thiosemicarbazones has been reported, involving alkylation and cyclization steps that could be adapted for benzoxazolylidene substitution.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of thiazolidineacetic acids exhibit antifungal properties. A patent describes the synthesis of thiazolidine derivatives with demonstrated efficacy against fungal infections, suggesting that compounds like 3-thiazolidineacetic acid can be developed into antifungal agents .
Aldose Reductase Inhibition
A significant area of research involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Studies have shown that certain derivatives of thiazolidineacetic acids exhibit potent inhibitory activity against this enzyme, with some compounds demonstrating efficacy over existing inhibitors like epalrestat . For instance, a specific derivative was found to be over five times more potent than epalrestat in inhibiting aldose reductase, indicating a promising avenue for diabetes-related therapies .
Synthesis and Characterization
The synthesis of 3-thiazolidineacetic acid involves several steps that include the reaction of various precursors under controlled conditions. The following table summarizes key synthetic routes and their outcomes:
| Synthesis Route | Key Precursors | Yield | Notes |
|---|---|---|---|
| Route A | N-methyl-N-phenyl-2-benzyloxy-5-formylbenzamide | High | Utilizes DMF as solvent |
| Route B | 2-phenylethyl 2-(2-phenylethoxy)-5-formylbenzoate | Moderate | Requires acidification step |
| Route C | Various arylalkylidene derivatives | Variable | Focus on optimizing reaction conditions |
Efficacy in Diabetes Complications
A comprehensive study evaluated the structure-activity relationship (SAR) of thiazolidine derivatives concerning their aldose reductase inhibitory action. The findings revealed that modifications to the chemical structure could enhance both potency and selectivity against the enzyme . Molecular docking simulations provided insights into binding interactions critical for efficacy.
Antifungal Testing
In another study, a series of thiazolidine derivatives were tested against common fungal strains. The results demonstrated significant antifungal activity, particularly against Candida albicans, indicating potential for therapeutic development .
Conclusion and Future Directions
The compound 3-thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- shows promise in pharmacological applications, particularly as an antifungal agent and an aldose reductase inhibitor. Ongoing research is essential to further explore its therapeutic potential and optimize its chemical properties for clinical use.
Future studies should focus on:
- Expanding the library of thiazolidine derivatives to identify more potent compounds.
- Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Investigating additional biological activities beyond antifungal and aldose reductase inhibition.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine and benzoxazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky or electron-rich substituents (e.g., benzyloxy-methoxyphenyl in ) result in higher yields (73%) compared to smaller groups (e.g., phenylethoxyphenyl, 24%), likely due to improved solubility or reduced steric hindrance during cyclization.
- Melting Points : Aromatic and polar substituents (e.g., nitro group in ) increase melting points by enhancing intermolecular interactions. The target compound’s benzoxazolylidene group may further elevate its melting point beyond 250°C.
- Synthetic Routes : Most derivatives are synthesized via aldehyde-thiazolidinedione condensations, but the target compound may require specialized aldehydes (e.g., benzoxazole derivatives), as seen in .
Key Observations :
- Molecular Weight and logP : The target compound’s benzoxazolylidene group increases molecular weight (~450 g/mol) compared to simpler arylidene derivatives (e.g., 312.75 g/mol in ). Its logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Biological Activity : Derivatives with heterocyclic extensions (e.g., imidazole in ) exhibit enhanced antimicrobial activity. The benzoxazolylidene group in the target compound may similarly improve binding to parasitic or bacterial enzymes, as seen in .
Mechanistic and Functional Group Insights
- Steric Effects : The bulky benzoxazole substituent may limit binding to certain enzymes compared to smaller arylidene groups, as observed in where methoxy groups improved yield but reduced activity.
Biological Activity
3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its role as an aldose reductase inhibitor and its antifungal properties.
- Molecular Formula : C21H16N2O4S2
- Molecular Weight : 424.49 g/mol
- CAS Number : 63815-90-7
- Density : 1.55 g/cm³ (predicted)
- Boiling Point : 658.9 °C (predicted)
- pKa : 3.25 (predicted)
Aldose Reductase Inhibition
Aldose reductase (ALR) is an enzyme implicated in diabetic complications due to its role in converting glucose into sorbitol. Recent studies have indicated that derivatives of thiazolidineacetic acids exhibit potent inhibitory effects on ALR, with some compounds showing IC50 values in the submicromolar range. Specifically, a derivative of 3-thiazolidineacetic acid was found to be over five times more potent than the clinically used inhibitor epalrestat .
Table 1: Aldose Reductase Inhibition Data
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Epalrestat | ~5.0 | Competitive |
| Thiazolidine Derivative | <1.0 | Mixed-type |
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various fungal strains. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects against Candida species and other fungal pathogens, suggesting potential therapeutic applications in treating fungal infections .
Table 2: Antifungal Activity Data
| Compound | Fungal Strain | IC50 (µg/mL) |
|---|---|---|
| Thiazolidine Derivative | Candida albicans | <250 |
| Thiazolidine Derivative | Candida glabrata | <500 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Research indicates that modifications in the benzoxazole moiety can enhance biological activity and selectivity towards specific targets such as ALR and fungal proteins .
Case Studies
- Diabetes Complications : A study highlighted the effectiveness of thiazolidine derivatives in preventing diabetic cataracts by inhibiting aldose reductase activity, thus reducing sorbitol accumulation in lens tissues .
- Fungal Infections : Another investigation focused on the antifungal efficacy of thiazolidine derivatives against clinical isolates of Candida species, revealing promising results that warrant further exploration for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thiazolidinone derivatives like 3-thiazolidineacetic acid analogs, and how are their structures validated?
- Methodology : The compound is typically synthesized via a two-step process:
Condensation reaction : Refluxing 2,4-thiazolidinedione with an aldehyde (e.g., substituted benzaldehyde) in ethanol with piperidine as a catalyst for 24 hours .
Acetic acid side-chain introduction : Reacting the intermediate with bromoacetic acid in anhydrous acetone under basic conditions (e.g., K₂CO₃) to yield the final product .
- Characterization :
- NMR spectroscopy : H and C NMR confirm substituent positions and ring structure (e.g., aromatic protons at δ 7.2–8.1 ppm, thioxo group at δ 180–190 ppm) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C 57.82–60.26%, H 4.12–4.45%, N 3.18–3.67%) .
Q. What biological activities are commonly associated with thiazolidinone derivatives, and what assays are used to evaluate them?
- Reported Activities :
- Antimicrobial : Inhibition of bacterial/fungal growth (e.g., Staphylococcus aureus, Candida albicans) via MIC (Minimum Inhibitory Concentration) assays .
- Anticancer : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) measured via MTT assays .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .
- Key Assays :
- MTT assay : Quantifies cell viability using mitochondrial reductase activity .
- Agar diffusion : Measures antimicrobial potency by zone-of-inhibition diameter .
Advanced Research Questions
Q. How do structural modifications (e.g., benzoxazole substitution, fluorinated groups) influence the compound’s bioactivity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Benzoxazole moiety : Enhances lipophilicity and membrane permeability, improving antimicrobial potency .
- Fluorinated substituents : Increase metabolic stability and binding affinity to target proteins (e.g., COX-2) via electron-withdrawing effects .
- Thioxo group : Critical for hydrogen bonding with active-site residues (e.g., in bacterial dihydrofolate reductase) .
- Case Study : A derivative with a 4-fluorobenzyl group showed 3-fold higher anticancer activity (IC₅₀ = 12 µM) compared to non-fluorinated analogs .
Q. What strategies are effective in resolving contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Root Causes :
- Purity variations : Impurities >5% (e.g., unreacted aldehydes) can skew bioassay results .
- Assay conditions : Differences in solvent (DMSO vs. ethanol), cell density, or incubation time affect reproducibility .
- Solutions :
- HPLC purification : Ensure ≥95% purity before testing .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH recommendations for cytotoxicity studies .
Q. How can reaction yields be optimized for low-yielding steps in the synthesis (e.g., <30% in intermediate formation)?
- Optimization Approaches :
- Catalyst screening : Replacing piperidine with morpholine increased yields from 24% to 47% in analogous compounds .
- Solvent effects : Using DMF instead of ethanol reduced reaction time from 24 hours to 12 hours .
- Microwave-assisted synthesis : Achieved 80% yield for a related thiazolidinone derivative in 2 hours .
Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes, DNA)?
- Methods :
- Molecular docking : Predicts binding modes with proteins (e.g., EGFR kinase) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., ΔG = -9.8 kcal/mol for DNA interaction) .
- Fluorescence quenching : Measures DNA-binding constants (e.g., M⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
